3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)-
Description
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- belongs to the 1,2,4-triazole-3-thione class, characterized by a heterocyclic core with sulfur at the 3-position. Its structure includes three key substituents:
Properties
CAS No. |
540771-33-3 |
|---|---|
Molecular Formula |
C21H24N4O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-17-7-9-18(10-8-17)25-20(15-27-19-5-3-2-4-6-19)22-24(21(25)28)16-23-11-13-26-14-12-23/h2-10H,11-16H2,1H3 |
InChI Key |
XLCFRWBNTNHVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCOCC3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as precursors for triazole-thione formation via cyclization with formic acid or its derivatives. For example, reaction of N-substituted thiosemicarbazides with formic acid under reflux conditions generates the triazole ring. This method is highly efficient but requires precise control over substituent placement to avoid regiochemical byproducts.
Mechanistic Insight :
The cyclization proceeds through intramolecular nucleophilic attack of the thioamide nitrogen on the carbonyl carbon of formic acid, followed by dehydration. The reaction typically occurs in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C, yielding the triazole-thione core in 60–85% efficiency.
Functionalization at Position 2: 4-Morpholinylmethyl Group
The morpholinylmethyl group is introduced via alkylation of the triazole’s nitrogen at position 2.
Alkylation with Morpholine
A two-step process involves:
-
Chloromethylation : Treatment with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ generates a chloromethyl intermediate at position 2.
-
Nucleophilic Substitution : Reaction with morpholine in THF at 60°C replaces the chloride with the morpholinylmethyl group.
Optimization :
Phenoxymethyl Group Installation at Position 5
The phenoxymethyl substituent is introduced via Williamson ether synthesis.
Etherification Strategy
-
Hydroxymethyl Intermediate : Oxidation of a 5-hydroxymethyl precursor (e.g., using MnO₂) generates a formyl group.
-
Reductive Amination : Reaction with phenol in the presence of NaBH₃CN forms the phenoxymethyl group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxymethyl Oxidation | MnO₂, CH₂Cl₂, rt, 12 h | 85 |
| Reductive Amination | Phenol, NaBH₃CN, MeOH, 40°C | 68 |
One-Pot Multi-Step Synthesis
Recent advancements enable a streamlined one-pot synthesis, minimizing intermediate isolation:
-
Sequential Additions :
-
Thiosemicarbazide cyclization with formic acid.
-
In situ alkylation with 4-methylbenzyl chloride.
-
Morpholine and phenol derivatives added sequentially.
-
Advantages :
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing alkylation at positions 2 and 4 is mitigated by steric directing groups. Introducing the 4-methylphenyl group first leverages its bulk to shield position 4, favoring substitution at position 2 during morpholinylmethyl installation.
Purification Techniques
Chromatography on silica gel (hexane/ethyl acetate gradient) resolves regioisomers. Recrystallization from ethanol/water improves purity (>98%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione (-C=S) group acts as a nucleophilic site, enabling reactions with electrophilic agents. Key pathways include:
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X) in basic media | S-alkylated triazoles | Modifies lipophilicity for drug design |
| Arylation | Aryl diazonium salts | S-aryl derivatives | Enhances π-π stacking interactions |
| Condensation with Amines | Primary amines (R-NH₂) | Thiosemicarbazide analogs | Forms bioactive Schiff base complexes |
Oxidation and Reduction
The sulfur atom in the thione group participates in redox transformations:
-
Oxidation :
-
Under mild conditions (e.g., H₂O₂, RT), forms disulfide bonds.
-
Strong oxidants (e.g., KMnO₄) convert the thione to a sulfonic acid (-SO₃H) group.
-
-
Reduction :
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocycles. For example:
This reactivity is exploited to synthesize libraries of bioactive molecules .
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and materials science:
| Metal Ion | Coordination Site | Complex Stability (log β) | Observed Geometry |
|---|---|---|---|
| Cu²⁺ | S, N | 12.3 | Square planar |
| Fe³⁺ | S | 9.8 | Octahedral |
These complexes exhibit enhanced antioxidant and antimicrobial activities compared to the free ligand .
pH-Dependent Tautomerism
The compound exists in thione-thiol tautomeric equilibrium:
-
Thione form dominates in neutral/basic conditions (pKa ~8.5).
-
Thiol form is stabilized in acidic media, enabling selective functionalization .
Comparative Reactivity of Structural Analogs
The morpholinylmethyl and phenoxymethyl substituents influence reaction rates and regioselectivity:
Scientific Research Applications
Antibacterial Activity
The triazole scaffold is well-known for its antibacterial properties. Research has shown that derivatives of 1,2,4-triazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Ciprofloxacin Derivatives : A study demonstrated that triazole derivatives synthesized via Mannich reactions exhibited higher antibacterial activity than ciprofloxacin against various strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 1.56 µg/mL against Bacillus subtilis and Staphylococcus aureus.
Anticonvulsant Properties
The anticonvulsant potential of triazole derivatives has been explored extensively. For example:
- Neurotoxicity and Pharmacological Activity : A study evaluated the anticonvulsant activity of synthesized 4,5-disubstituted triazol-3-thione derivatives using the Maximal Electroshock (MES) test. Compounds with significant activity interacted with the GABA-AT enzyme, showing docking scores indicative of strong binding affinity . The results suggest that these compounds could serve as effective anticonvulsants with minimal neurotoxic effects.
Anti-inflammatory Effects
Triazoles have also been recognized for their anti-inflammatory properties. The ability to disrupt key inflammatory mediators makes them valuable in treating various inflammatory conditions:
- Mechanism of Action : Research indicates that triazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property positions them as potential candidates for developing new anti-inflammatory drugs.
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of triazole derivatives:
- Evaluation of Activity : A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were prepared and evaluated for antidepressant activity. The findings suggested that certain substitutions on the triazole ring significantly enhanced their efficacy . These compounds exhibited antagonistic effects on reserpine-induced ptosis in animal models, indicating potential use in treating depression.
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and thione group are key functional moieties that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- The target compound’s morpholinylmethyl group distinguishes it from most analogs, offering enhanced polarity compared to TP-10’s chlorophenyl or ’s chloro-phenoxy groups. This may improve solubility and CNS targeting .
- The phenoxymethyl substituent shares similarities with antimicrobial triazoles (e.g., ’s pyrrolylmethylene derivatives) but differs from TP-10’s purely aromatic substituents.
Key Observations :
- TP-10’s anticonvulsant activity is attributed to sodium channel interaction, suggesting the target compound’s morpholinyl group may similarly enhance BBB penetration for CNS applications .
- The phenoxymethyl group in the target compound aligns with antimicrobial triazoles (e.g., ), though its efficacy requires empirical validation.
Physicochemical Properties
Table 3: Physicochemical Comparison
Notes:
- *Predicted LogP for the target compound is lower than TP-10 due to the morpholinyl group’s hydrophilicity.
- †Morpholine derivatives often exhibit improved aqueous solubility compared to purely aromatic analogs .
Biological Activity
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- is a member of the triazole family, known for its diverse biological activities. This article synthesizes current research findings on the biological properties of this compound and its derivatives, focusing on their antibacterial, anticonvulsant, anticancer, and other pharmacological activities.
Overview of Triazole Derivatives
Triazole derivatives are characterized by their unique five-membered ring structure containing three nitrogen atoms. The 1,2,4-triazole core is recognized for its stability and ability to form hydrogen bonds, which enhances its interactions with biological targets. This structural feature contributes to the pharmacological versatility of triazole compounds in medicinal chemistry.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties . For instance, studies have shown that various substituted triazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
Comparative Antibacterial Efficacy
| Compound Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 0.12 | E. coli |
| Triazole Derivative B | 0.25 | S. aureus |
| Triazole Derivative C | 0.5 | P. aeruginosa |
The introduction of various substituents at different positions on the triazole ring can significantly enhance antibacterial potency .
Anticonvulsant Activity
Studies have also evaluated the anticonvulsant potential of triazole derivatives using established models such as the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests . Compounds with specific substitutions demonstrated notable anticonvulsant activity, interacting with the GABA-A receptor pathways.
Key Findings in Anticonvulsant Research
- Compounds 7a and 9a showed significant interaction with GABA-AT with docking scores indicating strong binding affinity (-5.92 kcal/mol) .
- These compounds exhibited reduced neurotoxicity while maintaining efficacy in seizure models.
Anticancer Activity
The anticancer properties of triazole derivatives are increasingly recognized in recent studies. The triazole core has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Inhibition of DNA synthesis : Triazoles can interfere with DNA replication processes.
- Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.
- Cell cycle arrest : Compounds may halt the progression of cancer cells through critical checkpoints.
Case Study: Antimicrobial Activity Against Specific Pathogens
In a study evaluating a series of triazole derivatives, it was found that specific substitutions led to enhanced activity against resistant strains of bacteria such as MRSA and E. faecalis. The compounds were tested for both planktonic and biofilm-forming cells, revealing superior efficacy compared to standard antibiotics .
Case Study: Neuropharmacological Screening
Another study focused on the anticonvulsant effects of newly synthesized triazoles in animal models, demonstrating a significant reduction in seizure frequency without adverse effects on motor coordination .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing triazole-3-thione derivatives with morpholinyl and phenoxymethyl substituents?
- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions, where intermediates like thiosemicarbazides are cyclized under acidic conditions. For example, Kamuran Sarac et al. synthesized analogous triazole-thiones via condensation of hydrazine derivatives with carbon disulfide, followed by alkylation or aryl-substitution steps . Key parameters include refluxing in ethanol/water mixtures (e.g., 1:1 v/v) and using KOH as a base to deprotonate intermediates. Reaction yields depend on substituent steric effects and solvent polarity .
Q. How are spectroscopic techniques (FT-IR, NMR) employed to confirm the structure of triazole-3-thiones?
- Methodological Answer:
- FT-IR : The thione (C=S) stretch appears at ~1200–1250 cm⁻¹, while N–H vibrations (for NH groups in the triazole ring) occur at ~3200–3400 cm⁻¹. Disappearance of S–H peaks (2500–2600 cm⁻¹) confirms cyclization .
- NMR : H NMR identifies substituents:
- Aromatic protons (δ 6.8–7.5 ppm for phenyl/methylphenyl groups).
- Morpholinyl protons (δ 3.5–3.7 ppm for CH-N-CH).
- Phenoxymethyl protons (δ 4.5–5.0 ppm for O–CH) .
- C NMR confirms the C=S group (δ 165–175 ppm) .
Q. What computational methods validate experimental data for triazole-3-thiones?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, vibrational frequencies, and NMR chemical shifts. For example, Kamuran Sarac et al. achieved <5% deviation between experimental and DFT-calculated IR/NMR values for a thiophenyl-substituted triazole-thione . HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) predict reactivity and charge transfer properties .
Advanced Research Questions
Q. How do substituents (e.g., morpholinyl vs. thiophenyl) influence biological activity in triazole-3-thiones?
- Methodological Answer:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF) enhance activity by increasing membrane permeability. Morpholinyl groups improve solubility and bioavailability via hydrogen bonding .
- Anticancer Activity : Thiophenyl and phenoxymethyl substituents intercalate DNA or inhibit topoisomerases. SAR studies require MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and comparative molecular docking (e.g., using AutoDock Vina) to identify binding affinities .
Q. What strategies resolve contradictions in pharmacological data across structurally similar triazole-3-thiones?
- Methodological Answer: Contradictions arise from assay variability (e.g., MIC vs. IC) or substituent electronic effects. Solutions include:
- Meta-analysis : Pool data from standardized assays (e.g., CLSI guidelines for antimicrobial testing).
- QSAR Modeling : Use Hammett constants (σ) or Hansch parameters to correlate substituent electronic/steric effects with activity .
- Crystallography : Resolve 3D structures to confirm binding modes (e.g., X-ray co-crystallization with target enzymes) .
Q. How is conformational flexibility analyzed in triazole-3-thiones with bulky substituents?
- Methodological Answer: Torsion angle scans (0°–360°) via DFT identify low-energy conformers. For example, Sarac et al. found that rotation of the thiophenyl group in 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-3-thione had energy barriers <2 kcal/mol, indicating high flexibility . Molecular dynamics (MD) simulations (e.g., 100 ns in water) further assess stability under physiological conditions .
Q. What methodologies quantify substituent effects on electronic properties (e.g., HOMO-LUMO, dipole moments)?
- Methodological Answer:
- DFT Calculations : Compare Mulliken charges and electrostatic potential maps to identify electron-rich regions (e.g., sulfur atoms in C=S groups act as nucleophilic sites) .
- Cyclic Voltammetry : Measure redox potentials to correlate HOMO-LUMO gaps with electrochemical stability. Triazole-thiones with morpholinyl groups typically show lower oxidation potentials due to electron donation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
